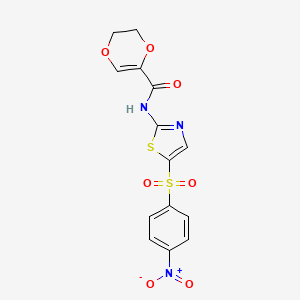

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

This compound features a thiazole core substituted with a 4-nitrophenylsulfonyl group, linked to a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety. The 4-nitro group on the sulfonyl moiety imparts strong electron-withdrawing effects, influencing electronic distribution and reactivity.

Properties

IUPAC Name |

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O7S2/c18-13(11-8-23-5-6-24-11)16-14-15-7-12(25-14)26(21,22)10-3-1-9(2-4-10)17(19)20/h1-4,7-8H,5-6H2,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUXSVJNEFCGFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

Introduction of the nitrophenyl group: The thiazole intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base to introduce the nitrophenyl group.

Formation of the dioxine moiety: The final step involves the cyclization of the intermediate with a suitable dihydroxy compound under acidic conditions to form the dioxine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Industrial Chemistry: The compound is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The dioxine moiety can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Compounds for Comparison :

N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride ()

N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride ()

Physicochemical Properties

- Solubility: The target compound’s nitro group reduces aqueous solubility compared to analogs with hydrophilic groups (e.g., methoxy in Analog 1) or hydrochloride salts (Analogs 1 and 2) . The diethylaminoethyl group in analogs enhances solubility via protonation at physiological pH.

Spectral Characterization

IR Spectroscopy :

NMR :

- The 4-nitrophenyl group in the target compound would show distinct aromatic proton shifts (δ 8.0–8.5 ppm) compared to chloro or methoxy analogs (δ 7.0–7.8 ppm) .

Biological Activity

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a 4-nitrophenyl sulfonyl group and a dioxin moiety. Its molecular formula is , with a complex structure that contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated efficacy against various Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 8 |

| Compound B | E. coli | 16 |

| This compound | Staphylococcus spp. | TBD |

In vitro studies indicate that thiazole derivatives exhibit broad-spectrum antibacterial activity, particularly against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has shown that certain thiazole derivatives can selectively inhibit cancer cell lines while sparing normal cells.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of various thiazole derivatives on A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines:

| Compound | Cell Line | Viability (%) at 100 µM |

|---|---|---|

| This compound | A549 | TBD |

| This compound | Caco-2 | TBD |

The results indicated a significant reduction in viability for Caco-2 cells compared to untreated controls, suggesting potential as an anticancer agent .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

- Targeting Specific Enzymes : Some thiazole derivatives inhibit enzymes critical for microbial survival or cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.